Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative characterized by a 2,4-dimethylphenylsulfamoyl group at the 3-position and a methyl ester at the 2-position of the benzothiophene core.
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-11-8-9-14(12(2)10-11)19-25(21,22)17-13-6-4-5-7-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJCNFLVRHWAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the dimethylphenyl derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, making it a subject of interest in various research fields:
1. Cholinesterase Inhibition
- Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has shown potential as a cholinesterase inhibitor. Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial in neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that this compound may enhance cognitive function through competitive inhibition.
- IC₅₀ Values : Related compounds have demonstrated IC₅₀ values ranging from 20.8 to 121.7 µM against AChE, suggesting a promising profile for cognitive enhancement .
2. Antitumor Activity
- Benzothiophene derivatives have been evaluated for their cytotoxic effects on cancer cell lines. This compound has demonstrated significant antiproliferative effects on various cancer types, including breast cancer and leukemia models.
- Case Study : In vitro studies indicated that concentrations above 50 µM resulted in a marked reduction in cell viability after 24 hours of exposure .
3. Anti-inflammatory Effects
- The compound may also modulate inflammatory pathways, providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases. While specific IC₅₀ values for anti-inflammatory activity have not been quantified, related compounds have shown promise in this area .
Case Study 1: Cholinesterase Inhibition
In a study assessing the cholinesterase inhibitory activity of various benzothiophene derivatives, this compound was found to exhibit competitive inhibition against AChE. Its IC₅₀ was comparable to established inhibitors like galantamine, indicating its potential utility in treating cognitive disorders .
Case Study 2: Antitumor Activity
A series of experiments conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations exceeding 50 µM after 24 hours of exposure. This suggests that this compound could be further explored as a therapeutic agent in oncology .
| Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 20.8 - 121.7 | |
| Cytotoxicity (Cancer Cells) | Varies by Cell Line | |
| Anti-inflammatory | Not quantified |
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Phenylamino and Nitrophenylamino Derivatives
Compounds such as Methyl 3-[(4-nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3i) and Methyl 3-[(4-hydroxyphenyl)amino]-1-benzothiophene-2-carboxylate (3m) highlight the impact of electron-withdrawing (e.g., nitro) versus electron-donating (e.g., hydroxy) groups:
- Nitro-substituted derivatives (3i–3k): Exhibit higher melting points (139–210°C) compared to non-nitro analogs, likely due to increased molecular rigidity and intermolecular interactions .
- Hydroxy-substituted derivatives (3m) : Lower yields (25–50%) suggest synthetic challenges in coupling polar groups like hydroxyls .
Amino and Acetylamino Derivatives
Derivatives such as Methyl 3-[(4-aminophenyl)amino]-1-benzothiophene-2-carboxylate (3n) and its acetylated counterpart (3o) demonstrate how substituent polarity affects solubility and stability. Acetylation of the amino group in 3o increases melting point (240–241°C) and yield (55%) compared to 3n (15% yield), indicating improved synthetic efficiency and crystallinity .
Ester Group Modifications: Methyl vs. Ethyl
Replacing the methyl ester with an ethyl group alters lipophilicity and metabolic stability. For example:
- Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (MW: 389.49) has a molecular weight 14.03 g/mol higher than its methyl analog (theoretical MW: 375.46), which may marginally increase logP and bioavailability .
Sulfamoyl Substituent Positional Isomerism
The position of methyl groups on the sulfamoyl phenyl ring significantly influences steric and electronic properties:
- 3-Methylphenyl (e.g., Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate ): Meta-substitution may reduce steric hindrance, favoring different molecular interactions .
- 4-Methylphenyl (e.g., Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate ): Para-substitution alone offers intermediate properties between 2,4-dimethyl and 3-methyl analogs .
Data Tables
Table 1. Comparison of Key Benzothiophene Derivatives
*Theoretical calculation based on molecular formula.
Biological Activity
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17NO4S2
- Molecular Weight : 375.46 g/mol
- CAS Number : 899725-16-7
- Structure : The compound features a benzothiophene core with a sulfamoyl group and a dimethylphenyl substituent, contributing to its unique reactivity and biological activity.
This compound exhibits significant pharmacological potential through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to inflammation and cancer progression.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, enhancing or inhibiting certain biological responses.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown:
- Cell Viability Assays : The compound demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma), indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- In Vitro Studies : It exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against several fungal species .
Comparative Analysis with Related Compounds
Table 1 summarizes the biological activities of this compound compared to structurally similar compounds.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Anticancer, Antibacterial | Contains chlorine and fluorine substituents |
| Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Moderate Anticancer | Features a fluorine atom |
| Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | Antibacterial | Incorporates different dimethyl substitutions |
Case Studies
- Study on A549 Cells : In a recent study, this compound was tested against A549 cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
- Antibacterial Testing : Another study evaluated the antibacterial efficacy of the compound against common pathogens using the agar-well diffusion method. The results showed significant inhibition zones for several bacterial strains, highlighting its potential for development as an antimicrobial agent .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Pd(OAc)₂ with ligands like Xantphos enhances coupling efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature Control : Reactions performed at 80–100°C balance reactivity and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity.
Basic Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 375.08) .
- X-ray Crystallography : SHELXL refinement (via programs like Mercury) resolves bond lengths and angles, with typical S–N and C–O distances of 1.65 Å and 1.22 Å, respectively .
What initial biological screening approaches are used to assess its therapeutic potential?
Basic Question
- In Vitro Cytotoxicity Assays :
- Cell Lines : Tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells using MTT assays. IC₅₀ values <10 µM indicate potent activity .
- Mechanistic Studies : Flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Enzyme Inhibition : Screening against kinases (e.g., EGFR) via fluorescence-based assays to identify target engagement .
How can researchers resolve contradictions in reported biological activity data across different studies?
Advanced Question
Contradictions often arise from variability in:
- Assay Conditions : Differences in cell culture media, incubation times, or serum concentrations.
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) may skew results. Validate via HPLC .
- Biological Models : Use isogenic cell lines or patient-derived xenografts (PDXs) to reduce heterogeneity .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests to confirm significance .
Advanced Question
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). The sulfamoyl group forms hydrogen bonds with Lys721 and Asp831 .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP and polar surface area to predict bioactivity .
What strategies are effective in optimizing the compound's pharmacokinetic properties while maintaining bioactivity?
Advanced Question
- Prodrug Design : Convert the methyl ester to a tert-butyl ester to enhance oral bioavailability .
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -F) at the 4-position of benzothiophene to improve metabolic stability .
- Replace 2,4-dimethylphenyl with 3,5-dimethylphenyl to reduce CYP450-mediated oxidation .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and rule-of-five compliance .
How should researchers design experiments to investigate the sulfamoyl group's role in biological interactions?
Advanced Question
- Analog Synthesis : Prepare derivatives with sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) groups and compare activities .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to purified EGFR kinase domain .
- Site-Directed Mutagenesis : Engineer EGFR mutants (e.g., Lys721Ala) to disrupt hydrogen bonding with the sulfamoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
